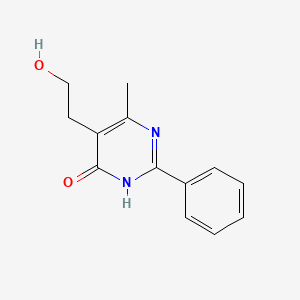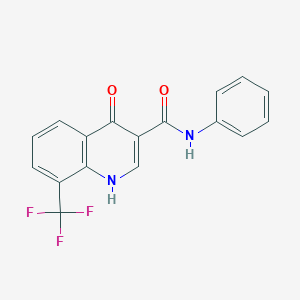![molecular formula C18H15F3N2O3 B6420451 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol CAS No. 1187346-57-1](/img/structure/B6420451.png)
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, also known as 5-MeO-2-PTP, is a novel synthetic compound with potential therapeutic applications. It is a type of phenolic compound that belongs to the class of pyrazolopyridines. 5-MeO-2-PTP has recently gained attention for its potential to act as a selective and reversible monoamine oxidase inhibitor (MAOI). This compound has also been studied for its ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
科学的研究の応用
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been studied for its potential use in the treatment of a variety of neurological and psychiatric disorders. It has been shown to act as a reversible MAOI, which means that it can selectively inhibit the activity of monoamine oxidase enzymes. This inhibition can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, which can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has also been studied for its ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
作用機序
The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is not fully understood. However, it is believed that the compound acts as a reversible MAOI, which means that it selectively inhibits the activity of monoamine oxidase enzymes. This inhibition of MAO enzymes can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, which can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
Biochemical and Physiological Effects
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been studied for its potential to act as a reversible MAOI, which can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine. This can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors. The compound has also been studied for its potential to act as an anti-inflammatory agent, as well as its ability to reduce oxidative stress and protect against neuronal cell death.
実験室実験の利点と制限
The major advantage of using 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in laboratory experiments is that it is a selective and reversible MAOI, which can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine. This can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
The major limitation of using 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in laboratory experiments is that the compound has not yet been approved for human use and its safety and efficacy in humans is not yet known. In addition, the compound has not been studied in great detail and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
The potential therapeutic applications of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol are still being explored and there are many directions for future research. One area of research is to further investigate the compound’s ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors. In addition, further research is needed to understand the mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol and to determine its safety and efficacy in humans. Other potential areas of research include exploring the compound’s potential to act as an anti-inflammatory agent and to reduce oxidative stress and protect against neuronal cell death. Finally, further research is needed to investigate the potential therapeutic applications of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in the treatment of a variety of neurological and psychiatric disorders.
合成法
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is synthesized using a two-step reaction process. The first step involves the condensation of 2-methoxyphenylacetonitrile with 5-methoxy-1-methyl-1H-pyrazol-3-ol to form the intermediate 5-methoxy-2-phenyl-1H-pyrazol-3-ol. This intermediate is then reacted with trifluoromethylmagnesium bromide to yield 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol.
特性
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUNGHMECANFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H,4H,5H-benzo[g]indazole-3-carbohydrazide](/img/structure/B6420390.png)
![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)
![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6420411.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420426.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420438.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonyl]acetic acid](/img/structure/B6420440.png)
![5-(4-chlorobenzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6420450.png)

![16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420461.png)
![16-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420462.png)
![ethyl 2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4-phenylthiophene-3-carboxylate](/img/structure/B6420470.png)